molecular formula C10H10O2 B154263 4-Methylcinnamic acid CAS No. 1866-39-3

4-Methylcinnamic acid

Cat. No.: B154263
CAS No.: 1866-39-3
M. Wt: 162.18 g/mol
InChI Key: RURHILYUWQEGOS-VOTSOKGWSA-N
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Description

4-Methylcinnamic acid is a member of cinnamic acids.

Scientific Research Applications

Crystal Structure Exploration

4-Methylcinnamic acid (4MCA) is used to probe the crystal structure landscape of molecules like 4-bromocinnamic acid and 4-chlorocinnamic acid. Experimental doping with 4MCA leads to the discovery of new crystal structures. This process is valuable for understanding the interactions and structural compatibility within a group of crystal structures (Chakraborty, Joseph, & Desiraju, 2018).

Antifungal Efficacy Enhancement

This compound demonstrates potential as an antifungal agent. Its structure, particularly the para substitution of the methyl moiety, is crucial for effective fungal control. This compound, along with others, can act as a chemosensitizer to augment the efficacy of conventional antifungal drugs (Kim, Chan, & Cheng, 2017).

Spectroscopic Studies

This compound is also involved in spectroscopic studies, particularly in analyzing hydrogen-bonded cyclic dimers in crystals. These studies provide insights into the nature of inter-hydrogen bond interactions and the role of vibrational exciton interactions in the spectral properties of molecular systems (Hachuła et al., 2015).

Chemical Synthesis

In chemical synthesis, this compound is used in processes like the esterification of fluorocinnamic acid. Its role in the synthesis of chiral medicinal materials highlights its importance in pharmaceutical manufacturing (Si, 2004).

Mechanism of Action

Target of Action

The primary target of 4-Methylcinnamic acid is the hydroxy-carboxylic acid receptor HCA2 (GPR109A) , a G protein-coupled receptor . This receptor plays a crucial role in mediating the biological effects of this compound.

Biochemical Pathways

It is suggested that the compound may enhance the potency of cell wall-disrupting agents , indicating a potential role in modulating cell wall integrity. More research is needed to fully understand the biochemical pathways influenced by this compound.

Result of Action

It has been suggested that the compound can be used as an intervention catalyst for overcoming antifungal tolerance . This indicates that this compound may have potential applications in antifungal therapies.

Action Environment

It is known that the compound should be handled with care to avoid inhalation, ingestion, or contact with skin and eyes

Safety and Hazards

4-Methylcinnamic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Cinnamic acid derivatives, including 4-Methylcinnamic acid, have been reported to play a role in treating cancer, bacterial infections, diabetes, and neurological disorders . They have been found to be more effective when compared to the standard drugs used to treat chronic or infectious diseases in vitro, thus making them very promising therapeutic agents . The nature of the substituents incorporated into cinnamic acid has been found to play a huge role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives .

Properties

IUPAC Name

(E)-3-(4-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURHILYUWQEGOS-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20901045
Record name NoName_95
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20901045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1866-39-3
Record name trans-p-Methylcinnamic acid
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Record name 1866-39-3
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Record name trans-p-methylcinnamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-methylcinnamic acid interact with its target and what are the downstream effects?

A1: While the exact mechanism of action remains unclear, research suggests that this compound primarily targets the fungal cell wall. [] Specifically, it demonstrates synergistic antifungal activity when combined with cell wall-disrupting agents like caspofungin and octyl gallate. [] This synergy indicates that this compound likely enhances the disruption of the fungal cell wall, ultimately leading to cell death. Furthermore, this compound can overcome tolerance mechanisms in certain fungal strains, such as the glr1Δ mutant of Saccharomyces cerevisiae, which displays resistance to the related compound 4-methoxycinnamic acid. [] This suggests that the methyl group at the para position plays a crucial role in its activity and ability to bypass resistance mechanisms.

Q2: What is the structural characterization of this compound?

A2:

  • Spectroscopic Data: While the provided research does not delve into specific spectroscopic details, it's important to note that techniques like Raman and infrared spectroscopy are valuable for characterizing this compound and its solid-state reactions. [] These techniques can provide information about vibrational modes, which are sensitive to molecular structure and intermolecular interactions.

Q3: How does the structure of cinnamic acid derivatives, specifically the presence of different substituents, impact their antifungal activity?

A3: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the cinnamic acid scaffold influence antifungal potency. Research indicates that the type and position of substituents on the benzene ring significantly affect activity. For instance, this compound exhibits higher antifungal activity compared to its 4-methoxy counterpart, particularly against the glr1Δ mutant. [] This suggests that the presence of a methyl group at the para position is advantageous for overcoming resistance mechanisms in certain fungal strains. Furthermore, other derivatives like 4-chloro-α-methylcinnamic acid demonstrate potent synergistic antifungal effects when combined with conventional antifungals. [] These findings highlight the importance of exploring diverse substituents on the cinnamic acid framework to optimize antifungal efficacy.

Q4: What are the potential applications of this compound and its derivatives in overcoming antifungal resistance?

A4: this compound and its derivatives hold promise as potential "intervention catalysts" to enhance the efficacy of existing antifungal agents. [] By synergizing with conventional drugs like caspofungin, these compounds could potentially lower the required dosage, thereby minimizing toxicity and overcoming tolerance mechanisms in resistant fungal strains. This approach is particularly relevant considering the increasing prevalence of drug-resistant fungal infections, which pose a significant threat to human health. Further research is needed to explore their therapeutic potential in clinical settings.

Q5: How is computational chemistry being used to study this compound and related compounds?

A5: Computational studies, including crystal structure prediction and molecular docking, can provide valuable insights into the solid-state behavior and potential interactions of this compound with its biological targets. [] For example, researchers have used computational doping studies to explore the crystal structure landscape of this compound and its halogenated analogs (4-bromo and 4-chlorocinnamic acid). [] These studies can help elucidate the influence of intermolecular interactions, such as π⋅⋅⋅π stacking and hydrogen bonding, on the formation of different crystal forms (polymorphs), which can impact physicochemical properties like solubility and dissolution rate.

Q6: What analytical techniques are commonly employed for characterizing and quantifying this compound?

A6: Several analytical techniques are useful for studying this compound. These include:

  • Chromatographic methods: High-performance liquid chromatography (HPLC) is widely used for separating and quantifying this compound in various matrices. [] This technique is particularly suitable for analyzing water-soluble cinnamic acid derivatives.
  • Spectroscopic techniques: As mentioned earlier, Raman and infrared spectroscopy are valuable for characterizing the vibrational modes of this compound and investigating its solid-state reactions. []

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